

In Vivo Therapeutic Potential of 3-O-Methylquercetin Tetraacetate: A Comparative Guide

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Compound of Interest

Compound Name: 3-O-Methylquercetin tetraacetate

Cat. No.: B174794

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of **3-O-Methylquercetin tetraacetate**, a derivative of the flavonoid quercetin. Due to the limited availability of direct in vivo studies on this specific compound, this guide presents a comprehensive overview of a closely related tetra-acetylated derivative, 3-O-methylquercetin 5,7,3',4'-O-tetraacetate (QMTA), and compares its performance with its parent compound, quercetin, and other relevant methylated derivatives that have been evaluated in animal models. The data presented herein is intended to provide a valuable resource for researchers exploring the therapeutic applications of modified flavonoids.

Comparative Analysis of Therapeutic Efficacy

The therapeutic potential of **3-O-Methylquercetin tetraacetate** and its analogs has been explored in various preclinical models, primarily focusing on anti-inflammatory and antiplatelet activities. This section summarizes the key quantitative data from these studies to facilitate a clear comparison.

Table 1: In Vivo Anti-Inflammatory Effects on Airway Hyperresponsiveness

Compound	Animal Model	Dosage and Administration	Key Findings	Reference
3-O-methylquercetin 5,7,3',4'-O-tetraacetate (QMTA)	Ovalbumin-sensitized mice	3-10 $\mu\text{mol/kg}$, Intraperitoneal	Dose-dependently attenuated methacholine-induced airway hyperresponsive ness. Significantly inhibited total inflammatory cells, macrophages, neutrophils, lymphocytes, and eosinophils in bronchoalveolar lavage fluid (BALF). Suppressed the release of IL-2, IL-4, IL-5, IFN- γ , and TNF- α .	[1]
3-O-Methylquercetin (3-MQ)	Ovalbumin-sensitized mice	3-30 $\mu\text{mol/kg}$, Intraperitoneal	Significantly suppressed methacholine-induced enhanced pause (Penh) value. Significantly suppressed total inflammatory cells, macrophages,	[2]

			neutrophils, and eosinophils. Decreased the secretion of TNF- α , IL-4, and IL-5.	
Quercetin	Ovalbumin-sensitized rats	10, 25, 50 mg/kg, Oral	Effectively inhibited allergic inflammation, including reductions in airway responsiveness, eosinophil infiltration, IL-4 and IL-17 secretion, and IgE production.	[3]
Quercetin-loaded microemulsion (QU-ME)	Ovalbumin-sensitized mice	3 or 10 mg/kg, Oral	Inhibited eosinophil recruitment to the BALF in a dose-dependent manner. Significantly reduced IL-4 and IL-5 levels. Inhibited NF- κ B activation and P-selectin expression.	[4]

Table 2: In Vitro and In Vivo Antiplatelet and Antithrombotic Effects

Compound	Model	Key Findings	Reference
3-O-Methylquercetin tetraacetate	Washed rabbit platelets (in vitro)	Potent inhibitor of platelet aggregation induced by arachidonic acid, collagen, and platelet-activating factor.	[5]
Quercetin	k-carrageenan-induced thrombus model in mice (in vivo)	Demonstrated anticoagulant efficacy by preventing thrombus formation.	[6]
Quercetin and Isoquercetin	Thrombin-induced acute thromboembolism model in mice (in vivo)	Both compounds showed antithrombotic effects.	[7]
Isorhamnetin and Tamarixetin	Human platelets (in vitro)	Inhibited platelet aggregation and suppressed activatory processes.	[8]

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

In Vivo Model of Airway Hyperresponsiveness (for QMTA and 3-MQ)

- **Animal Model:** Male BALB/c mice were sensitized by an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide.
- **Drug Administration:** QMTA or 3-MQ was administered intraperitoneally at doses ranging from 3 to 30 $\mu\text{mol/kg}$.

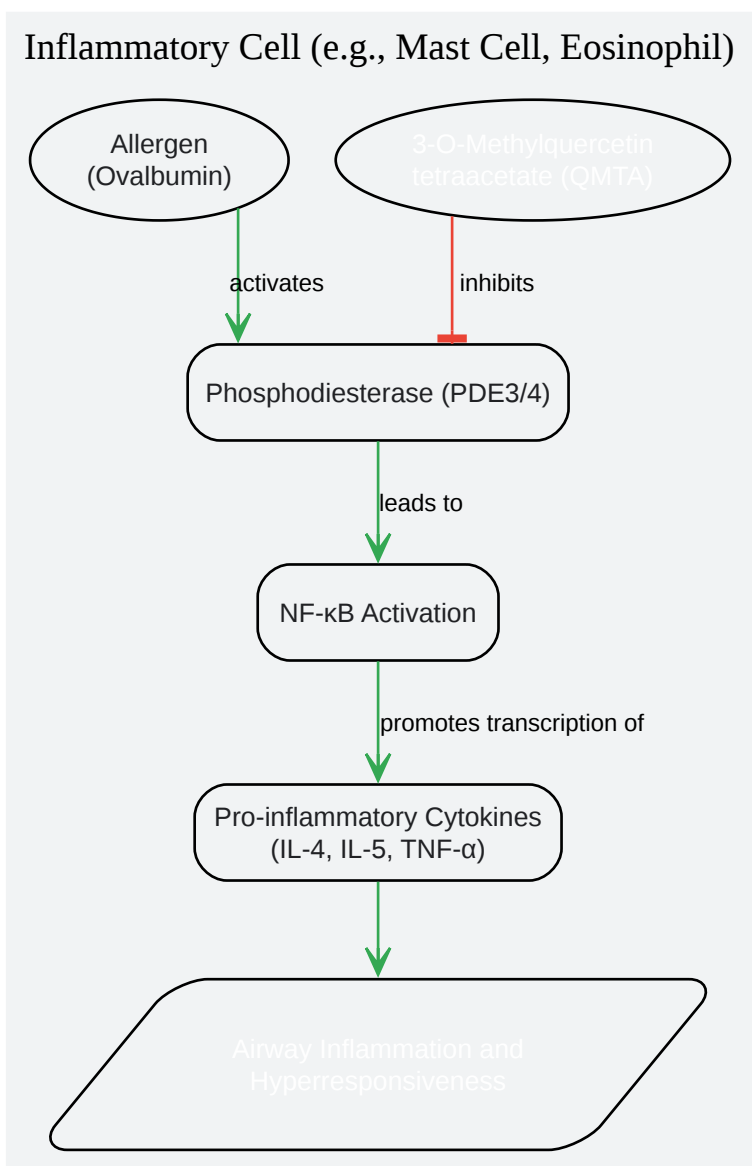
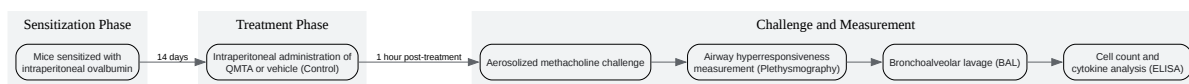
- **Airway Hyperresponsiveness Measurement:** Airway responsiveness was assessed by measuring changes in lung resistance in response to increasing doses of inhaled methacholine using a whole-body plethysmograph.
- **Inflammatory Cell Count:** After the airway responsiveness measurement, bronchoalveolar lavage (BAL) was performed to collect fluid for total and differential inflammatory cell counts.
- **Cytokine Analysis:** The levels of interleukins (IL-2, IL-4, IL-5), interferon-gamma (IFN- γ), and tumor necrosis factor-alpha (TNF- α) in the BAL fluid were measured using ELISA.^{[1][2]}

In Vivo Model of Thrombosis (for Quercetin)

- **Animal Model:** Swiss albino mice were used.
- **Thrombus Induction:** Thrombus formation in the tail was induced by an injection of k-carrageenan.
- **Drug Administration:** Quercetin was administered to the animals prior to thrombus induction.
- **Endpoint Measurement:** The extent of thrombus formation in the tail was measured and compared between the treated and control groups.^[6]

Visualizing the Pathways and Workflows

To better understand the experimental designs and the potential mechanisms of action, the following diagrams are provided.



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